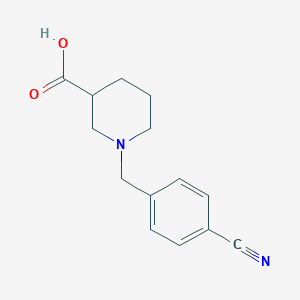
1-(4-Cyanobenzyl)piperidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Cyanobenzyl)piperidine-3-carboxylic acid is a chemical compound with the molecular formula C14H16N2O2. It is characterized by the presence of a piperidine ring substituted with a cyanobenzyl group and a carboxylic acid group.
Métodos De Preparación
The synthesis of 1-(4-Cyanobenzyl)piperidine-3-carboxylic acid typically involves the reaction of piperidine derivatives with cyanobenzyl halides under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon. Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity .
Análisis De Reacciones Químicas
1-(4-Cyanobenzyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the cyanobenzyl group to an amine.
Aplicaciones Científicas De Investigación
1-(4-Cyanobenzyl)piperidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs targeting specific receptors or enzymes.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 1-(4-Cyanobenzyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanobenzyl group can form hydrogen bonds or hydrophobic interactions with target molecules, influencing their activity. The carboxylic acid group may also participate in ionic interactions, further modulating the compound’s effects.
Comparación Con Compuestos Similares
1-(4-Cyanobenzyl)piperidine-3-carboxylic acid can be compared with other similar compounds, such as:
1-(4-Methylbenzyl)piperidine-3-carboxylic acid: This compound has a methyl group instead of a cyanobenzyl group, leading to different chemical properties and reactivity.
1-(4-Chlorobenzyl)piperidine-3-carboxylic acid:
1-(4-Nitrobenzyl)piperidine-3-carboxylic acid: The nitro group introduces different electronic effects, affecting the compound’s reactivity and interactions.
Propiedades
Número CAS |
939757-51-4 |
|---|---|
Fórmula molecular |
C14H16N2O2 |
Peso molecular |
244.29 g/mol |
Nombre IUPAC |
1-[(4-cyanophenyl)methyl]piperidine-3-carboxylic acid |
InChI |
InChI=1S/C14H16N2O2/c15-8-11-3-5-12(6-4-11)9-16-7-1-2-13(10-16)14(17)18/h3-6,13H,1-2,7,9-10H2,(H,17,18) |
Clave InChI |
UEMDENVMSXQGAJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CN(C1)CC2=CC=C(C=C2)C#N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


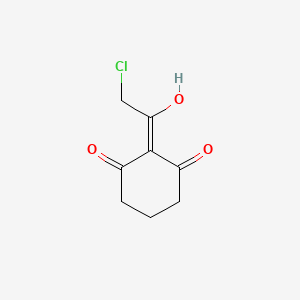


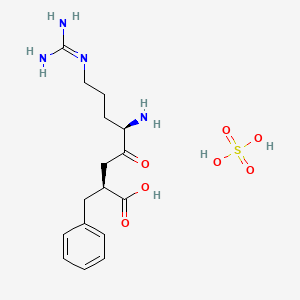
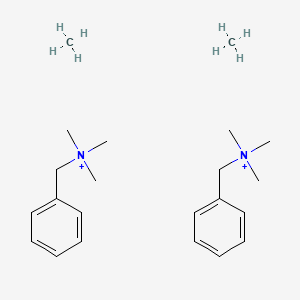


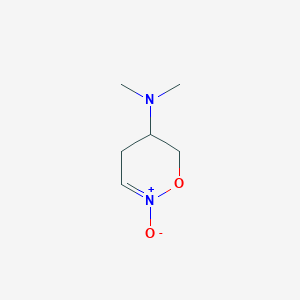



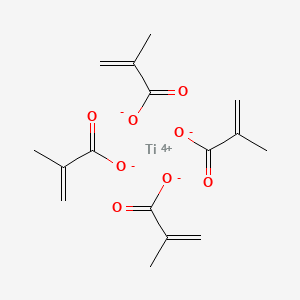
![5-bromo-3-ethyl-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxy-6-methoxybenzamide;2,3-dihydroxybutanedioic acid](/img/structure/B13781258.png)
![2-Methoxymethyl-5-chloro-imidazo[1,2-b]pyridazine 3-carboxylic acid](/img/structure/B13781265.png)
